2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
Overview
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides and pharmaceuticals .
Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Scientific Research Applications
Synthesis and Chemical Properties
- Antibacterial Activity: Compounds including "2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate" have been synthesized and evaluated for their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and more. Some derivatives showed significant activity against K.pneumoniae and E. faecalis, indicating their potential as antibacterial agents (Kadian, Maste, & Bhat, 2012).
- Antimicrobial Properties: A study on intramolecular cyclization of carbamate derivatives demonstrated their potential to form new series of 3,4-dihydro-2H-1,3-oxazin-2-ones with evaluated antimicrobial activities, highlighting the versatility of these compounds in synthesizing useful benzoxazine derivatives with potential biological activities (Latif, Mishriky, & Assad, 1982).
Applications in Scientific Research
- Synthetic Methodology: The development of novel synthetic methodologies for benzoxazine derivatives, including those with trifluoroethyl groups, has been reported. These methods enable the preparation of complex molecules with potential applications in pharmaceuticals and materials science (Peddinti, Dua, & Ghosh, 2021).
- Chemical Reactivity and Applications: The reactivity of hexafluoro-1,2-epoxypropane with various phenols, leading to the synthesis of benzoheterocyclic compounds containing trifluoroethyl and pentafluoroethyl groups, showcases the utility of these compounds in developing new materials with unique properties (Ishikawa & Sasaki, 1977).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O4/c12-5-1-7-8(20-3-9(18)16-7)2-6(5)17-10(19)21-4-11(13,14)15/h1-2H,3-4H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCSTJKHDQUMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129907 | |
Record name | 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate | |
CAS RN |
1221725-15-0 | |
Record name | 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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